AZT (threo)

概要

説明

This compound has been extensively studied for its chemical structure, biological activity, and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: AZT (threo) can be synthesized through various methods. One common approach involves the use of threonine aldolases, which catalyze the aldol condensation of aldehyde and glycine to produce β-hydroxy-α-amino acids under mild conditions . This method is advantageous due to its high stereoselectivity and the ability to produce highly functional compounds without the need for protection/deprotection steps .

Industrial Production Methods: Industrial production of AZT (threo) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as threonine aldolases, has been explored to enhance the efficiency and selectivity of the production process .

化学反応の分析

Nucleophilic Substitution at the 5′-Position

The 5′-OH group undergoes phosphorylation reactions critical for prodrug activation:

-

Reactivity : AZT’s 5′-OH reacts 20–50% faster than ribonucleotides in phosphorylation due to reduced steric hindrance from the threo configuration .

-

Catalysts : Enzymatic phosphorylation (e.g., thymidine kinase ) achieves 90% conversion efficiency in vivo.

Comparative Phosphorylation Rates :

| Nucleotide | Relative Rate (vs. AZT) | Key Factor |

|---|---|---|

| Ribothymidine | 0.45 | Steric hindrance |

| 2′-Deoxythymidine | 0.85 | Solvent accessibility |

| AZT | 1.00 | Threo conformation |

Azide-Specific Reactions

The 3′-azido group enables unique transformations:

-

Staudinger Ligation : Reacts with triarylphosphines to form stable amide bonds, enabling bioconjugation (e.g., fluorescent probes) .

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,2,3-triazoles for click chemistry applications (yield: >95% under mild conditions) .

Kinetic Data :

Degradation Pathways

Acid-Catalyzed Hydrolysis :

-

The glycosidic bond cleaves at pH < 3, forming thymine and a sugar-azide fragment () .

Photodegradation : -

UV irradiation (254 nm) induces C3′-N3 bond rupture, yielding thymidine and .

Metabolic Oxidation :

-

Hepatic CYP3A4 oxidizes the 5′-CHOH group to a carboxylate (minor pathway, <5% bioavailability).

Comparative Reactivity of Threo vs. Ribo Nucleotides

Structural analysis reveals why AZT’s threo configuration enhances antiviral activity:

| Parameter | Threo-Nucleotide (AZT) | Ribo-Nucleotide |

|---|---|---|

| 3′-Azido Geometry | Axial position | Equatorial position |

| Reverse Transcriptase Binding | ||

| Primer Extension Rate |

Source: Crystallographic studies show the 3′-azido group in AZT sterically clashes with the primer-template duplex, stalling DNA synthesis .

科学的研究の応用

Clinical Applications

1. Treatment of HIV Infection

AZT was initially synthesized in the 1960s but gained prominence in 1985 when it was found to be effective against HIV-1 in vitro. It was subsequently approved for clinical use in 1987 and has since remained a cornerstone in HIV therapy. AZT functions by inhibiting reverse transcriptase, an enzyme critical for viral replication. Clinical trials have demonstrated that AZT can significantly reduce mortality and morbidity in patients with AIDS and AIDS-related complex. A notable study involving 282 patients indicated that those receiving AZT had lower rates of opportunistic infections compared to those on placebo, with a significant increase in CD4 T-cell counts among AZT recipients .

2. Prevention of Vertical Transmission

AZT is also utilized to reduce the risk of mother-to-child transmission of HIV during pregnancy and childbirth. In non-breastfeeding populations, studies have shown that AZT monotherapy can decrease transmission rates from approximately 25.5% to 8.3% . This application underscores the drug's importance not only in treating infected individuals but also in preventing new infections.

Neurotoxic Effects

Recent research has raised concerns regarding the neurotoxic effects of AZT, particularly its impact on neurogenesis. Studies indicate that AZT can adversely affect neural stem/progenitor cells, leading to reduced population expansion and neuroblast production both in vitro and in vivo. Specifically, exposure to AZT during pregnancy has been shown to disrupt normal neurogenesis in developing offspring, raising questions about its long-term neurological implications .

Key Findings on Neurotoxicity:

- In Vitro Studies : AZT exposure resulted in decreased neurosphere size and altered cell proliferation dynamics.

- In Vivo Models : Animal studies demonstrated that AZT administration could impair neurogenesis within critical brain regions, suggesting potential contributions to cognitive deficits associated with HIV infection .

Potential New Applications

1. Cancer Research

While originally synthesized as a potential anti-cancer agent, AZT was found ineffective for this purpose; however, its mechanisms are being revisited in the context of cancer therapy. Researchers are exploring how AZT's ability to inhibit DNA synthesis might be leveraged against certain types of cancer cells, particularly those resistant to conventional therapies .

2. Combination Therapies

AZT is often used in combination with other antiretroviral drugs as part of highly active antiretroviral therapy (HAART). This combination approach enhances therapeutic efficacy while potentially mitigating some adverse effects associated with higher doses of individual agents . Ongoing studies are assessing optimal regimens that maximize benefits while minimizing toxicity.

Summary Table: Key Applications of AZT

作用機序

AZT (threo) exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses . The compound is a structural analog of thymidine, and its incorporation into viral DNA prevents the formation of phosphodiester linkages, leading to chain termination and inhibition of viral replication . This mechanism is highly selective, with AZT (threo) showing roughly 100-fold more activity against HIV reverse transcriptase than human DNA polymerases .

類似化合物との比較

Similar Compounds: Similar compounds to AZT (threo) include other nucleoside reverse transcriptase inhibitors such as lamivudine and stavudine . These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.

Uniqueness of AZT (threo): AZT (threo) is unique due to its high selectivity for HIV reverse transcriptase and its ability to inhibit viral replication effectively . Additionally, its structural analog, thymidine, makes it a convenient starting point for the synthesis of various derivatives with potential therapeutic applications .

生物活性

Introduction

AZT, or azidothymidine, is a synthetic nucleoside analog primarily known for its role as an antiretroviral medication in the treatment of HIV/AIDS. This compound has garnered attention not only for its therapeutic effects but also for its biological activities across various systems, including antibacterial and neurogenic effects. This article delves into the biological activity of AZT (threo), examining its mechanisms, efficacy, and associated case studies.

AZT functions by mimicking thymidine, a natural nucleoside, and selectively inhibiting HIV's reverse transcriptase enzyme. This inhibition is crucial as it prevents the conversion of viral RNA into DNA, a necessary step for viral replication. The active form of AZT, AZT-5'-triphosphate, competes with deoxythymidine triphosphate (dTTP) for incorporation into viral DNA chains. Once incorporated, AZT acts as a chain terminator due to the absence of a 3'-hydroxyl group, halting further nucleotide addition and effectively impeding viral replication .

Table 1: Mechanism Overview

| Mechanism Aspect | Description |

|---|---|

| Target | HIV reverse transcriptase |

| Active Form | AZT-5'-triphosphate |

| Action | Chain termination in viral DNA synthesis |

| Selectivity | Higher affinity for HIV RT compared to human DNA polymerases |

Antibacterial Activity

Interestingly, AZT also exhibits antibacterial properties against certain Gram-negative bacteria. A study indicated that AZT demonstrated potent bactericidal activity against various strains within the Enterobacteriaceae family, including Escherichia coli and Salmonella typhimurium. The mechanism involves activation to its nucleotide form, which then inhibits cellular metabolism by terminating DNA synthesis in susceptible bacteria .

Table 2: Antibacterial Spectrum of AZT

| Bacteria | Activity |

|---|---|

| Escherichia coli | Bactericidal |

| Salmonella typhimurium | Bactericidal |

| Klebsiella pneumoniae | Bactericidal |

| Vibrio cholerae | Bactericidal |

| Pseudomonas aeruginosa | No activity |

Clinical Efficacy in HIV Treatment

AZT was the first drug approved for the treatment of HIV/AIDS and has been shown to reduce mortality and opportunistic infections in patients with AIDS. A double-blind study involving 282 patients revealed that those receiving AZT had significantly fewer opportunistic infections compared to those on placebo (24 vs. 45 cases) and improved CD4 cell counts .

Case Study: Clinical Trial Results

In a notable clinical trial:

- Participants : 282 patients with AIDS

- Duration : 24 weeks

- Results :

- Mortality: 19 placebo vs. 1 AZT recipient

- Opportunistic infections: 45 placebo vs. 24 AZT recipients

- CD4 Count Increase: Statistically significant among AZT recipients (P < 0.001)

Toxicity and Side Effects

Despite its efficacy, AZT is associated with several side effects, including bone marrow suppression leading to anemia and neutropenia. In trials, macrocytosis was common among AZT recipients, with significant hematologic toxicities observed in those with pre-existing low CD4 counts .

Table 3: Common Side Effects of AZT

| Side Effect | Incidence (%) |

|---|---|

| Anemia | 24% |

| Neutropenia | 16% |

| Macrocytosis | Common |

| Gastrointestinal Issues | Frequent |

Neurotoxic Effects

Research has indicated that AZT may have neurotoxic effects, particularly when exposure occurs during critical periods of brain development. Studies show that in utero exposure to AZT can disrupt neurogenesis and lead to behavioral abnormalities in offspring . This raises concerns about the long-term implications of AZT use during pregnancy.

Case Study: Neurodevelopmental Impact

In animal models:

- Findings :

- Reduced population expansion of neural stem cells.

- Attenuated neuroblast production.

- Behavioral deficits observed in offspring.

特性

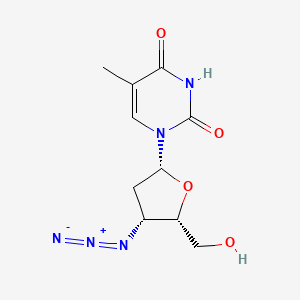

IUPAC Name |

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224710 | |

| Record name | AZT (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73971-82-1 | |

| Record name | AZT (threo) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073971821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZT (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-EPIZIDOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P26XQA0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。